Technical Guide: Physicochemical Profiling and Analytical Applications of 1-(4'-Methoxyphenyl)propanol-methyl-d3
Technical Guide: Physicochemical Profiling and Analytical Applications of 1-(4'-Methoxyphenyl)propanol-methyl-d3
Executive Summary
1-(4'-Methoxyphenyl)propanol-methyl-d3 is a stable, isotopically labeled derivative of 1-(4'-methoxyphenyl)propanol (also known as
This guide provides a comprehensive technical analysis of its physicochemical properties, handling protocols, and applications in LC-MS/MS workflows, designed for researchers in drug metabolism and pharmacokinetics (DMPK).
Chemical Identity & Structural Characterization[1][2][3][4][5][6][7][8][9]
The "methyl-d3" designation typically refers to the deuteration of the methoxy group (
| Property | Detail |
| Chemical Name | 1-(4-(Trideuteromethoxy)phenyl)propan-1-ol |
| Parent Compound CAS | 5349-60-0 (Unlabeled) |
| Labeled CAS | Not widely listed; analog to 89717-81-7 (Ketone precursor) |
| Molecular Formula | |
| Molecular Weight | ~169.24 g/mol (vs. 166.22 g/mol unlabeled) |
| Isotopic Purity | Typically |
| Core Moiety | Benzylic alcohol with a para-methoxy substituent |
Structural Visualization
The following diagram illustrates the chemical structure and the site of deuteration (
Figure 1: Structural connectivity highlighting the deuterated methoxy group (Green) and the benzylic alcohol moiety (Yellow).
Physicochemical Properties[5][8]
The physicochemical profile of the deuterated standard mirrors its non-deuterated parent, with negligible differences in lipophilicity or pKa, ensuring it co-elutes or elutes in close proximity during chromatography.
Key Parameters Table
| Parameter | Value (Approx.) | Significance in Bioanalysis |
| Physical State | Colorless to pale yellow liquid | Handling requires micropipettes for viscous liquids. |
| Boiling Point | 251–254 °C | Thermally stable; suitable for GC-MS if derivatized. |
| LogP (Octanol/Water) | 1.9 ± 0.2 | Moderately lipophilic; retains well on C18 columns. |
| pKa | ~14.5 (Alcoholic OH) | Neutral at physiological pH; ionization requires ESI+ (loss of OH) or derivatization. |
| Solubility | Ethanol, DMSO, Methanol, Ethyl Acetate | Water: Moderate (~2-5 mg/mL). Stock solutions should be organic. |
| Density | 1.088 g/mL | Relevant for volumetric dispensing if not weighing. |
Isotopic Effect on Chromatography
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Retention Time Shift: Deuterium is slightly less lipophilic than hydrogen. Expect the d3-analog to elute slightly earlier (0.05–0.1 min) than the analyte on high-resolution C18 columns.
-
Resolution: Ensure the mass spectrometer's isolation window is narrow enough to distinguish the +3 Da shift without cross-talk from the M+2 isotope of the analyte.
Analytical Applications (LC-MS/MS)
Mass Spectrometry Transitions
This compound ionizes well in Positive Electrospray Ionization (ESI+) mode, typically forming a protonated molecule
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Mechanism |
| d0-Analyte | 167.2 ( | 149.2 | Loss of |
| d0-Analyte | 149.2 | 121.1 | Loss of Ethyl ( |
| d3-IS | 170.2 ( | 152.2 | Loss of |
| d3-IS | 152.2 | 124.1 | Loss of Ethyl (Retains |
Note: The benzylic hydroxyl group is labile. In-source fragmentation often makes the
Experimental Workflow: Internal Standard Preparation
Objective: Prepare a stable 1.0 mg/mL stock solution.
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Weighing: Accurately weigh 1.0 mg of 1-(4'-Methoxyphenyl)propanol-methyl-d3 into a 1.5 mL amber glass vial.
-
Solvent Selection: Add 1.0 mL of LC-MS grade Methanol . Avoid water in the stock solution to prevent microbial growth or hydrolysis over long periods.
-
Dissolution: Vortex for 30 seconds. The compound dissolves rapidly.
-
Storage: Store at -20°C. Stable for >6 months.
-
Working Solution: Dilute 1:100 in 50% Methanol/Water to achieve 10 µg/mL for spiking.
Synthesis & Metabolic Context[8][10][11]
Understanding the origin of this compound aids in identifying impurities. It is typically synthesized via the reduction of 4'-Methoxypropiophenone-methyl-d3 .
Synthesis Pathway Diagram
Figure 2: Synthetic reduction of the ketone precursor to the target alcohol.[1]
Biological Relevance
This compound is a structural analog of metabolites found in the biotransformation of:
-
Anethole: A flavoring agent (via epoxide hydrolase).
-
Febuprol: A choleretic drug.
-
Lignin Models: Used in degradation studies of biomass.
Handling, Stability & Safety
Stability Profile
-
Thermal Stability: High. Resistant to breakdown during standard evaporation steps (
C). -
Photostability: Moderate. The methoxy-benzyl system can be susceptible to UV oxidation. Store in amber vials.
-
Solvent Compatibility: Compatible with Acetonitrile, Methanol, and Isopropanol. Avoid strong acids which may catalyze dehydration to the styrene derivative (Anethole analog).
Safety Precautions (GHS Classification)
-
Signal Word: Warning
-
Hazards:
-
PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood.
References
-
PubChem. (2025).[3][4][2] 1-(4-Methoxyphenyl)-1-propanol (Compound Summary). National Library of Medicine.[4] Link
-
NIST WebBook. (2023). Mass Spectrum of 1-(4-Methoxyphenyl)-1-propanone.[5] National Institute of Standards and Technology.[6] Link
- Sangster, J. (1994). LogP values of homologous series.
- Newberne, P. et al. (1999). Safety assessment of Anethole and related methoxy-phenyl compounds. Food and Chemical Toxicology.
-
ChemicalBook. (2024). 1-(4-Methoxyphenyl)-1-propanol Properties and Supplier Data.Link
Sources
- 1. Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavour ketone, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 169145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-Methoxypropiophenone-methyl-d3 | C10H12O2 | CID 12342424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Propanone, 1-(4-methoxyphenyl)- [webbook.nist.gov]
- 6. 1-(4-Methoxyphenyl)propane-1,2-diol [webbook.nist.gov]
